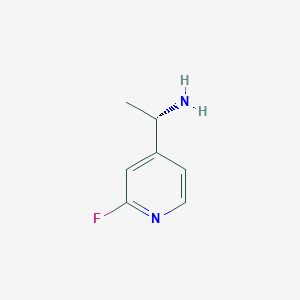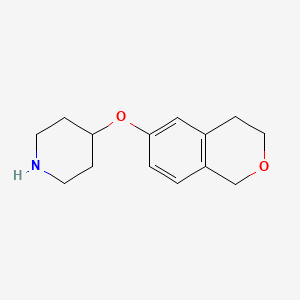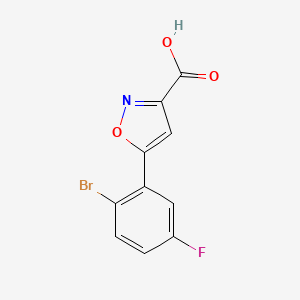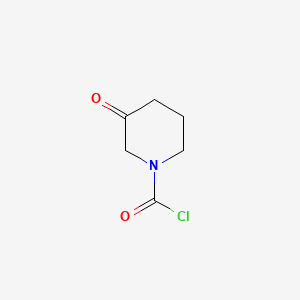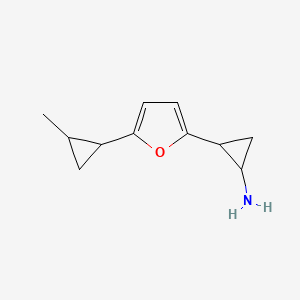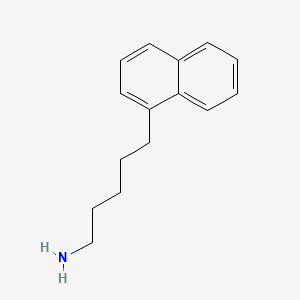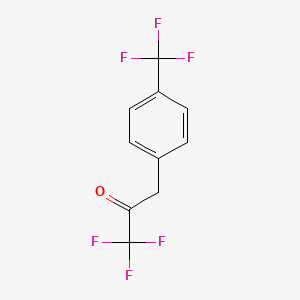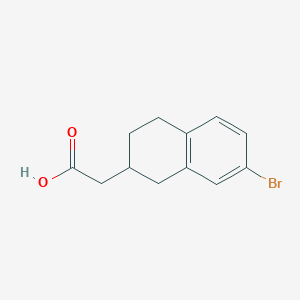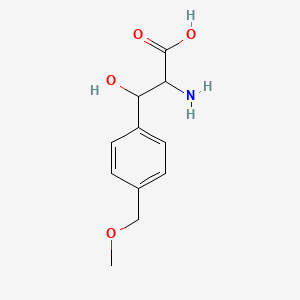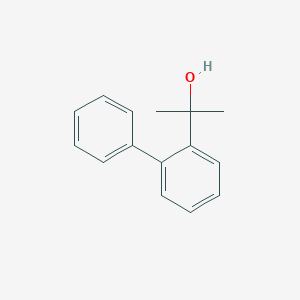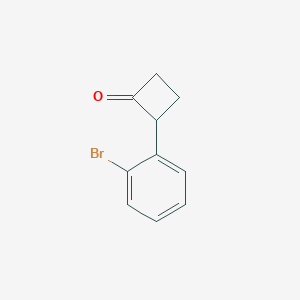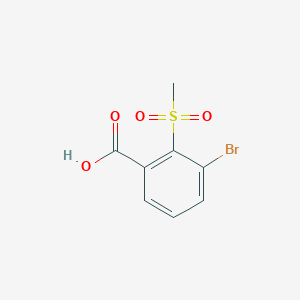
3-Bromo-2-methanesulfonylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methanesulfonylbenzoic acid is an organic compound characterized by the presence of a bromine atom, a methanesulfonyl group, and a carboxylic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methanesulfonylbenzoic acid typically involves the bromination of 2-methanesulfonylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2-methanesulfonylbenzoic acid may involve large-scale bromination reactors with automated temperature and stirring controls. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methanesulfonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-amino-2-methanesulfonylbenzoic acid and 3-thio-2-methanesulfonylbenzoic acid.
Oxidation Reactions: Products include 3-bromo-2-methanesulfonylbenzenesulfonic acid.
Reduction Reactions: Products include 3-bromo-2-methanesulfonylbenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromo-2-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-methanesulfonylbenzoic acid involves its interaction with various molecular targets. The bromine atom and methanesulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-Methanesulfonylbenzoic acid: Lacks the bromine atom but has the methanesulfonyl and carboxylic acid groups.
3-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a methanesulfonyl group.
Uniqueness
3-Bromo-2-methanesulfonylbenzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H7BrO4S |
|---|---|
Peso molecular |
279.11 g/mol |
Nombre IUPAC |
3-bromo-2-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) |
Clave InChI |
KWKFKDSNDIDJCT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


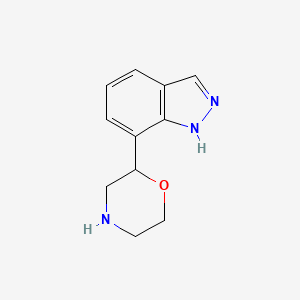
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
